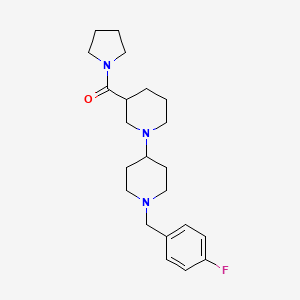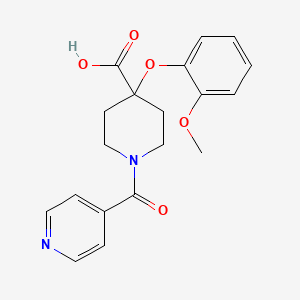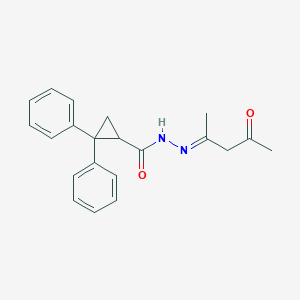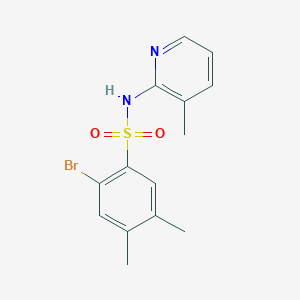![molecular formula C20H23NO3 B5259066 2-(4-biphenylyloxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5259066.png)
2-(4-biphenylyloxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-biphenylyloxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide is an organic compound with a complex structure that includes a biphenyl group, a tetrahydrofuran ring, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-biphenylyloxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide typically involves multiple steps. One common route starts with the preparation of 4-biphenylyloxy acetic acid, which is then converted to its corresponding acyl chloride using thionyl chloride. The acyl chloride is subsequently reacted with 1-(tetrahydro-2-furanyl)ethylamine under basic conditions to yield the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-biphenylyloxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, potentially yielding various substituted derivatives.
Applications De Recherche Scientifique
2-(4-biphenylyloxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(4-biphenylyloxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the acetamide moiety can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-biphenylyloxy)acetic acid: Shares the biphenyl and ether linkage but lacks the tetrahydrofuran and acetamide groups.
N-(1-(tetrahydro-2-furanyl)ethyl)acetamide: Contains the tetrahydrofuran and acetamide groups but lacks the biphenyl moiety.
Uniqueness
2-(4-biphenylyloxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of both the biphenyl and tetrahydrofuran rings, along with the acetamide group, allows for diverse interactions and reactivity, making it a versatile compound in research and industrial applications.
Propriétés
IUPAC Name |
N-[1-(oxolan-2-yl)ethyl]-2-(4-phenylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-15(19-8-5-13-23-19)21-20(22)14-24-18-11-9-17(10-12-18)16-6-3-2-4-7-16/h2-4,6-7,9-12,15,19H,5,8,13-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVBHEXTKGGCIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,2,2-trifluoro-N-{2-[(pyridin-3-ylacetyl)amino]ethyl}acetamide](/img/structure/B5258983.png)
![[4-oxo-2-(2-phenylvinyl)-3(4H)-quinazolinyl]acetic acid](/img/structure/B5258997.png)
![(6Z)-2-butyl-6-[(2,4-dichlorophenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5259016.png)

![5-{[{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}pyrimidin-2-amine](/img/structure/B5259027.png)
![N-(cyclopropylmethyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5259031.png)


![(3S*,5R*)-1-[(4-propyl-5-pyrimidinyl)carbonyl]-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid](/img/structure/B5259050.png)


![(2-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)amine dihydrochloride](/img/structure/B5259076.png)
![3,5-dimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4(1H)-one](/img/structure/B5259089.png)
![(1R*,2R*,4R*)-N-methyl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5259102.png)
